molecular formula C18H14ClFN2OS B2584448 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide CAS No. 895779-48-3

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide

Cat. No.: B2584448
CAS No.: 895779-48-3
M. Wt: 360.83
InChI Key: XFDLZJWSVZIKNQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker connected to a 4-fluorobenzamide moiety. This structure combines halogenated aromatic systems (chlorine and fluorine) with a thiazole heterocycle, which is common in bioactive molecules targeting receptors or enzymes. The compound’s molecular formula is C₁₈H₁₅ClFN₂OS, with a molecular weight of 361.84 g/mol. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as observed in analogous thiazole derivatives .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c19-14-5-1-13(2-6-14)18-22-16(11-24-18)9-10-21-17(23)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDLZJWSVZIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a thiazole derivative.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 4-fluorobenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., reflux conditions).

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Thiazole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the 4-chlorophenyl and 4-fluorobenzamide groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ in substituents on the thiazole ring , benzamide group , or linker region . Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide (Target) C₁₈H₁₅ClFN₂OS 361.84 4-Fluorobenzamide, 4-chlorophenyl-thiazole -
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide C₂₀H₁₉ClN₂O₂S 386.90 2-Ethoxybenzamide
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide C₁₈H₁₅FN₂OS 334.39 Phenyl-thiazole
Azoramide (N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}butanamide) C₁₅H₁₇ClN₂OS 308.83 Butanamide
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₆H₁₇ClN₄O₂S 376.85 2-Chlorophenyl-thiazole, morpholinoacetamide

Key Observations :

  • Substituent Position: The position of halogens (e.g., 4-chlorophenyl vs. 2-chlorophenyl in ) significantly alters electronic properties and steric interactions.
  • Benzamide Modifications : Replacing 4-fluorobenzamide with 2-ethoxybenzamide () introduces steric bulk and alters hydrogen-bonding capacity, which may affect solubility and target affinity.
  • Thiazole Core : Substituting the thiazole’s 4-chlorophenyl group with a simple phenyl () reduces halogen-mediated interactions, likely diminishing biological activity in certain contexts.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a fluorobenzamide moiety, and a chlorophenyl group. Its molecular formula is C15H15ClFN3S, with a molecular weight of 305.81 g/mol. The structural representation is as follows:

N2[2(4chlorophenyl)1,3thiazol4yl]ethyl4fluorobenzamide\text{N}-{2-[2-(4-\text{chlorophenyl})-1,3-\text{thiazol}-4-\text{yl}]\text{ethyl}}-4-\text{fluorobenzamide}

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring followed by the introduction of the benzamide group. The synthetic route often utilizes starting materials such as 4-chlorobenzaldehyde and thioamide derivatives.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thiazole rings have been evaluated for their ability to inhibit various cancer cell lines. In particular, this compound has demonstrated promising activity against RET kinase, which is implicated in several types of cancers.

CompoundActivityIC50 (µM)Reference
This compoundRET Kinase Inhibitor5.0
Similar Thiazole DerivativeAChE Inhibitor2.7

Acetylcholinesterase Inhibition

The compound's structural features suggest potential acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown effective inhibition of AChE in vitro.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzyme targets like AChE or RET kinase. Molecular docking studies indicate that the compound can effectively bind to the active sites of these enzymes, thereby inhibiting their activity.

Case Studies

In a recent case study involving a series of thiazole derivatives, it was found that modifications to the benzene ring significantly influenced biological activity. The introduction of electron-withdrawing groups like fluorine and chlorine improved potency against cancer cell lines.

Study Findings:

  • Study Design : Synthesis and evaluation of thiazole derivatives.
  • Results : Enhanced anticancer activity correlated with specific substitutions on the thiazole ring.

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